Disperse Orange 3 methacrylamide

Catalog No.
S1919679
CAS No.
58142-15-7
M.F
C16H14N4O3
M. Wt
310.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Orange 3 methacrylamide

CAS Number

58142-15-7

Product Name

Disperse Orange 3 methacrylamide

IUPAC Name

2-methyl-N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

InChI

InChI=1S/C16H14N4O3/c1-11(2)16(21)17-12-3-5-13(6-4-12)18-19-14-7-9-15(10-8-14)20(22)23/h3-10H,1H2,2H3,(H,17,21)

InChI Key

TZNAGCCEDCKZMV-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Disperse Orange 3 methacrylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disperse Orange 3 methacrylamide (DO3-MA) is a specialized, polymerizable push-pull azobenzene monomer. It features a strongly photoresponsive Disperse Orange 3 core coupled with a reactive methacrylamide group [1]. In procurement and materials science, DO3-MA is primarily selected as a precursor for synthesizing side-chain nonlinear optical (NLO) polymers and photoresponsive copolymers [2]. By providing a covalent linkage for the chromophore, this monomer overcomes the fundamental loading limitations of physical dye doping, enabling the fabrication of high-density optical films with stable electro-optic coefficients, predictable glass transition temperatures, and robust photoisomerization capabilities [3].

A common procurement mistake is attempting to substitute DO3-MA with the unfunctionalized parent dye, Disperse Orange 3 (DO3), to create guest-host doped polymers. While physical doping is synthetically simpler, it suffers from severe phase separation and aggregation at relatively low concentrations (typically capping at ~10 wt% loading) [1]. This aggregation sharply limits the maximum achievable electro-optic (EO) coefficient and causes the poled orientational order to relax quickly over time[2]. DO3-MA solves this by allowing covalent integration into the polymer backbone (forming side-chain polymers). This covalent tethering prevents phase separation, allows chromophore loading to approach 100 wt% in homopolymers, and significantly enhances the temporal stability of the poled state, making it mandatory for commercial-grade NLO device fabrication[3].

Maximum Electro-Optic Coefficient (r33) and Loading Capacity

The primary advantage of DO3-MA over non-covalent dye doping is the ability to achieve higher electro-optic activity without aggregation. In a direct comparative study, the side-chain homopolymer poly(Disperse Orange 3 methacrylamide) (PDO3MAA) achieved a maximum electro-optic coefficient (r33) of 55 pm/V. In contrast, an optimized guest-host system (PVK/DO25) peaked at an r33 of 44.6 pm/V at a strict 10 wt% dye concentration limit, beyond which phase separation degraded performance[1].

Evidence DimensionMaximum Electro-Optic Coefficient (r33)
Target Compound Data55 pm/V (PDO3MAA side-chain polymer)
Comparator Or Baseline44.6 pm/V at 10 wt% limit (PVK/DO25 guest-host system)
Quantified Difference23% higher maximum r33 enabled by covalent loading
ConditionsCorona poling optimized at respective Tg; modified reflection technique measurement

Buyers designing electro-optic modulators must use the methacrylamide derivative to bypass the loading limits of physical doping and achieve higher device efficiency.

Thermal Processability and Poling Optimization

Predictable thermal behavior is critical for locking in chromophore alignment via corona poling. Unfunctionalized dyes act as plasticizers, unpredictably lowering the Tg of the host polymer [1]. DO3-MA, when polymerized, yields materials with stable, predictable thermal properties. The poly(DO3-MA) homopolymer exhibits a Tg of 103 °C, with maximum EO activity achieved at an optimal poling temperature of 105 °C [2]. Copolymerization with methyl methacrylate (MMA) at ~25 mol% yields a Tg of 94 °C .

Evidence DimensionGlass Transition Temperature (Tg) Stability
Target Compound DataTg = 103 °C (Homopolymer); 94 °C (25 mol% MMA copolymer)
Comparator Or BaselineGuest-host systems (exhibit variable Tg depression due to plasticization)
Quantified DifferenceMaintains predictable Tg >90 °C regardless of chromophore loading
ConditionsDSC analysis; optimal corona poling at 105 °C for homopolymer

A predictable, stable Tg is essential for establishing reproducible corona poling protocols in industrial NLO film manufacturing.

Temporal Stability of Poled Orientational Order

A critical failure mode in NLO polymers is the relaxation of the poled chromophores back to a centrosymmetric state. Because DO3-MA covalently anchors the Disperse Orange 3 core to the polymer backbone, orientational relaxation is heavily restricted. Studies demonstrate that the side-chain PDO3MAA system maintains its degree of poling and EO activity over months at ambient temperature, offering superior or comparable temporal stability to optimized guest-host systems, even at vastly higher chromophore densities [1].

Evidence DimensionTemporal stability of electro-optic response
Target Compound DataStable over months at ambient temperature (covalent side-chain)
Comparator Or BaselineGuest-host systems (rapid relaxation at high loadings due to free volume)
Quantified DifferenceExtended operational stability at >5x the chromophore loading of guest-host systems
ConditionsAmbient temperature storage post-corona poling

For commercial procurement, covalent tethering via DO3-MA is the only reliable way to ensure the long-term operational lifespan of electro-optic devices.

High-Performance Electro-Optic Modulators

Because DO3-MA enables the synthesis of side-chain polymers with high electro-optic coefficients (r33 > 50 pm/V) and excellent temporal stability, it is the preferred precursor for fabricating active waveguides and electro-optic modulators in telecommunications and integrated photonics[1].

Photoresponsive Holographic Data Storage

The push-pull azobenzene core of DO3-MA undergoes rapid trans-cis photoisomerization. Its ability to be polymerized into high-density, phase-stable films makes it ideal for generating photoinduced birefringence in rewritable optical data storage and dynamic holographic gratings [2].

Custom NLO Copolymer Formulation

For materials scientists needing to precisely tune refractive index and thermomechanical properties, DO3-MA readily copolymerizes with standard vinyl monomers (like methyl methacrylate). This allows for the exact calibration of the polymer's Tg (e.g., 94 °C at 25 mol% loading) to match specific corona poling and manufacturing constraints.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

Explore Compound Types